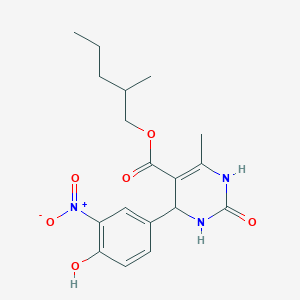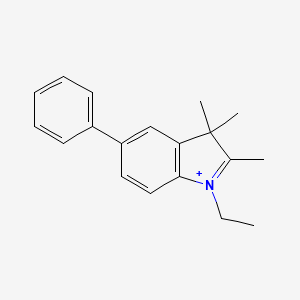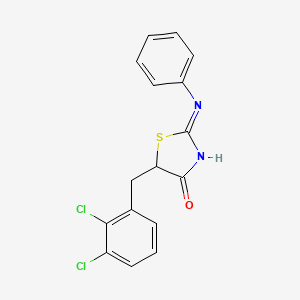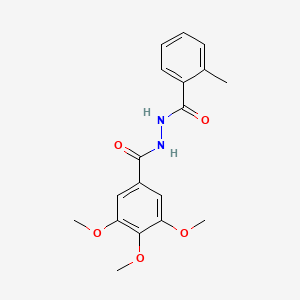![molecular formula C17H12FNOS2 B11699864 (5Z)-3-benzyl-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11699864.png)
(5Z)-3-benzyl-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-3-benzyl-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzyl group, and a fluorophenyl group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-benzyl-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of substituted hippuric acids with aromatic aldehydes. The resulting oxazolones are then converted to the corresponding thiazolidinones under microwave irradiation in the presence of urea and ammonium acetate . This method is efficient and yields the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent and high-yield production.
Análisis De Reacciones Químicas
Types of Reactions
(5Z)-3-benzyl-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The benzyl and fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones depending on the reagents used.
Aplicaciones Científicas De Investigación
(5Z)-3-benzyl-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mecanismo De Acción
The mechanism of action of (5Z)-3-benzyl-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with cellular proteins, particularly tubulin. By binding to tubulin, the compound disrupts microtubule polymerization, which is essential for cell division. This leads to the cessation of cell division and exhibits cytostatic effects . The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- (5Z)-5-[(5-ethylfuran-2-yl)methylidene]-2-[[(S)-(4-fluorophenyl)-(2H-tetrazol-5-yl)methyl]amino]-1,3-thiazol-4-one .
- (5Z)-2-(4-Fluorophenyl)-5-[(2,3,4-trimethoxyphenyl)methylidene]-3,5-dihydro-4H-imidazol-4-one .
Uniqueness
(5Z)-3-benzyl-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of a benzyl group and a fluorophenyl group contributes to its high cytotoxicity and potential as an antimitotic agent .
Propiedades
Fórmula molecular |
C17H12FNOS2 |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
(5Z)-3-benzyl-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H12FNOS2/c18-14-9-5-4-8-13(14)10-15-16(20)19(17(21)22-15)11-12-6-2-1-3-7-12/h1-10H,11H2/b15-10- |
Clave InChI |
QMMYIWYMKRDXOW-GDNBJRDFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=CC=C3F)/SC2=S |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CC=C3F)SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11699781.png)
![4-[(E)-(2-{(2Z)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B11699783.png)


![4-[(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B11699804.png)

![N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}butanamide](/img/structure/B11699821.png)

![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide](/img/structure/B11699826.png)
![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B11699835.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(2-chlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11699844.png)
![5,6-dichloro-2-[4-chloro-2-(phenylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11699848.png)
![3-Methyl-N'-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11699856.png)
![(2Z)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11699869.png)
